REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[I:11])[C:5]([OH:7])=[O:6].O=S(Cl)Cl.[CH3:16]O>>[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[I:11])[C:5]([O:7][CH3:16])=[O:6]
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Name
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|
Quantity
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13.35 g
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Type
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reactant
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Smiles
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NC=1C=C(C(=O)O)C=CC1I
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Name
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Quantity
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4.8 mL
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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150 mL
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Type
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reactant
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 3 h
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Duration
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3 h
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Type
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CUSTOM
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Details
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volatiles were removed under reduced pressure
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Type
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CUSTOM
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Details
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dried in vacuo (15.23 g)
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Name
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|
Type
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|
Smiles
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NC=1C=C(C(=O)OC)C=CC1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |